N-(4-methylbenzyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(4-methylbenzyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide, also known as MPA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is complex and not fully understood. However, it is known to interact with various cellular targets, including enzymes and receptors, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. Additionally, this compound has been shown to have potential anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(4-methylbenzyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide in lab experiments is its high potency and specificity for certain cellular targets. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and handling.
Future Directions
There are many potential future directions for research on N-(4-methylbenzyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, the development of new synthetic methods and derivatives of this compound may lead to improved potency and selectivity for certain cellular targets.
Synthesis Methods
The synthesis of N-(4-methylbenzyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide can be achieved through a variety of methods, including the use of organic solvents and reagents. One common method involves the reaction of 4-methylbenzylamine with 2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Scientific Research Applications
N-(4-methylbenzyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide has been studied extensively for its potential use in various fields of scientific research, including pharmacology, biochemistry, and molecular biology. One of the primary applications of this compound is as a tool compound for investigating the function of certain enzymes and receptors. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
2-(4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-8-10-17(11-9-15)13-22-19(25)14-24-20(26)12-16(2)23-21(24)18-6-4-3-5-7-18/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGQIFLYTJOCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=C(N=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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